

# Spectral Analysis of 2-(1H-Indol-1-yl)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(1H-Indol-1-yl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for **2-(1H-Indol-1-yl)ethanol**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the relative scarcity of published experimental data for this specific isomer compared to its 2- and 3-substituted counterparts, this document combines theoretical predictions with established spectral characteristics of its constituent functional groups.

## Chemical Structure and Properties

**2-(1H-Indol-1-yl)ethanol** is an aromatic heterocyclic compound with the molecular formula  $C_{10}H_{11}NO$  and a molecular weight of 161.20 g/mol. The structure consists of an indole ring system where the nitrogen atom is substituted with a 2-hydroxyethyl group.

Structure:

## Predicted and Expected Spectral Data

The following tables summarize the predicted and expected spectral data for **2-(1H-Indol-1-yl)ethanol** based on established principles of NMR, IR, and MS spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Spectral Data (in  $CDCl_3$ , 400 MHz)

| Chemical Shift<br>( $\delta$ , ppm) | Multiplicity | Integration | Assignment          | Notes  |
|-------------------------------------|--------------|-------------|---------------------|--|
| ~7.65                               | d            | 1H          | H-4                 | Expected to be the most downfield of the aromatic protons.         |
| ~7.20-7.30                          | m            | 2H          | H-5, H-6            | Complex multiplet due to overlapping signals.                      |
| ~7.10                               | d            | 1H          | H-7                 |  |
| ~7.05                               | d            | 1H          | H-2                 |  |
| ~6.50                               | d            | 1H          | H-3                 |  |
| ~4.20                               | t            | 2H          | N-CH <sub>2</sub>   | Triplet due to coupling with the adjacent CH <sub>2</sub> group.   |
| ~3.90                               | t            | 2H          | CH <sub>2</sub> -OH | Triplet due to coupling with the adjacent N-CH <sub>2</sub> group. |
| ~1.5-2.0                            | br s         | 1H          | OH                  | Chemical shift can vary with concentration and solvent.            |

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>, 100 MHz)

| Chemical Shift ( $\delta$ , ppm) | Assignment          | Notes |
|----------------------------------|---------------------|-------|
| ~136.0                           | C-7a                |       |
| ~128.8                           | C-3a                |       |
| ~128.5                           | C-2                 |       |
| ~121.5                           | C-5                 |       |
| ~120.0                           | C-6                 |       |
| ~109.5                           | C-4                 |       |
| ~101.5                           | C-3                 |       |
| ~62.0                            | CH <sub>2</sub> -OH |       |
| ~50.0                            | N-CH <sub>2</sub>   |       |

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Functional Group | Vibration Mode |
|--------------------------------|---------------|------------------|----------------|
| 3500-3200                      | Strong, Broad | O-H              | Stretching     |
| 3100-3000                      | Medium        | C-H (aromatic)   | Stretching     |
| 2960-2850                      | Medium        | C-H (aliphatic)  | Stretching     |
| 1600-1450                      | Medium-Weak   | C=C (aromatic)   | Stretching     |
| 1300-1000                      | Strong        | C-N              | Stretching     |
| 1050-1150                      | Strong        | C-O              | Stretching     |

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Ion                                       | Notes   |
|-----|---|---|
| 161 | $[M]^+$                                   | Molecular ion peak.   |
| 130 | $[M - CH_2OH]^+$                          | Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols. |
| 117 | $[Indole]^+$                              | Fragmentation resulting in the stable indole cation.                            |
| 90  | Further fragmentation of the indole ring. |   |

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility and accurate interpretation.

## Synthesis of 2-(1H-Indol-1-yl)ethanol

A general and reliable method for the N-alkylation of indole can be adapted for the synthesis of 2-(1H-indol-1-yl)ethanol.

Materials:

- Indole
- 2-Bromoethanol or 2-Chloroethanol
- Sodium hydride (NaH) or Potassium hydroxide (KOH)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate

#### Procedure:

- To a solution of indole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the sodium salt of indole.
- Add 2-bromoethanol dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **2-(1H-indol-1-yl)ethanol**.

## Spectral Data Acquisition

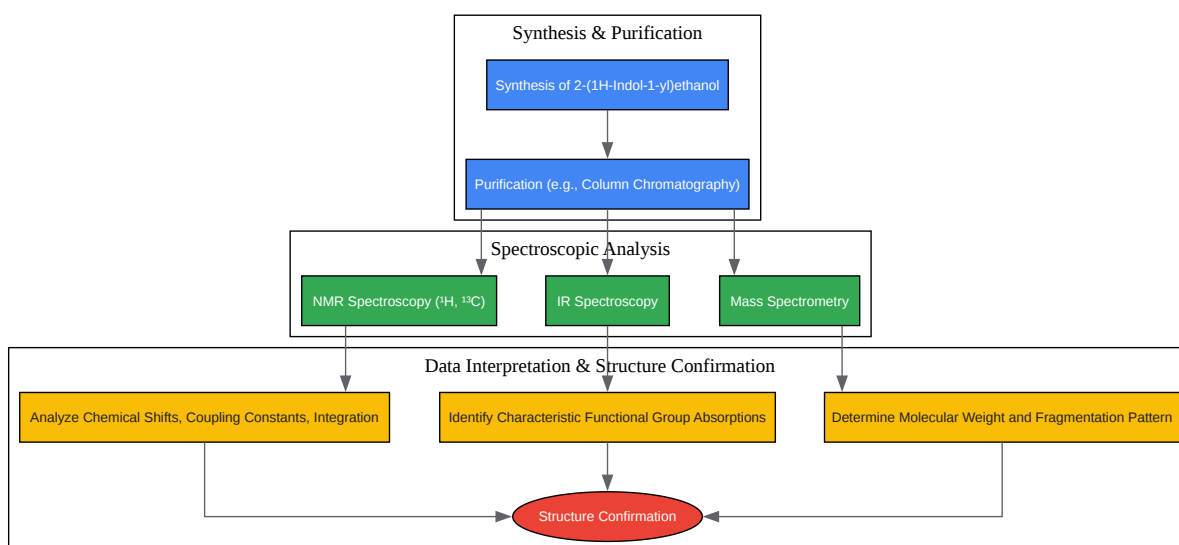
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent and tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr)

or as a KBr pellet.

- Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a synthesized compound like **2-(1H-Indol-1-yl)ethanol**.



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Caption: Workflow for the synthesis, purification, and spectral analysis of **2-(1H-Indol-1-yl)ethanol**.

This guide provides a foundational understanding of the spectral characteristics of **2-(1H-Indol-1-yl)ethanol**. Researchers are encouraged to perform their own experimental analyses to confirm and expand upon the predicted data presented herein.

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